![molecular formula C9H8FNO2 B13405859 Methyl [(3-fluorophenyl)methylidene]carbamate CAS No. 917752-19-3](/img/structure/B13405859.png)
Methyl [(3-fluorophenyl)methylidene]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(E)-(3-fluorophenyl)methylene]carbamate is a chemical compound with the molecular formula C9H8FNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a fluorophenyl group and a methylene bridge, making it a unique and interesting subject for chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(E)-(3-fluorophenyl)methylene]carbamate can be achieved through various methods. One common approach involves the reaction of 3-fluorobenzaldehyde with methyl carbamate in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of a suitable solvent like tetrahydrofuran .
Industrial Production Methods
On an industrial scale, the production of methyl [(E)-(3-fluorophenyl)methylene]carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity, thereby optimizing the overall efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(E)-(3-fluorophenyl)methylene]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl [(E)-(3-fluorophenyl)methylene]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of methyl [(E)-(3-fluorophenyl)methylene]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl [(E)-(3-fluorophenyl)methylene]carbamate
- Propyl [(E)-(3-fluorophenyl)methylene]carbamate
Uniqueness
Methyl [(E)-(3-fluorophenyl)methylene]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
917752-19-3 |
|---|---|
Molekularformel |
C9H8FNO2 |
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
methyl N-[(3-fluorophenyl)methylidene]carbamate |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-6H,1H3 |
InChI-Schlüssel |
OCOJHVHJLQEMFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N=CC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


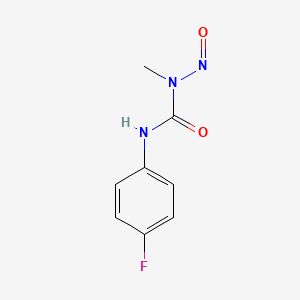
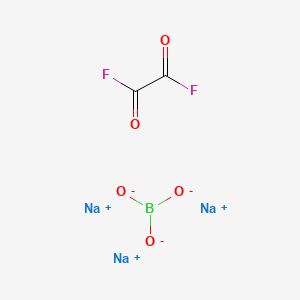
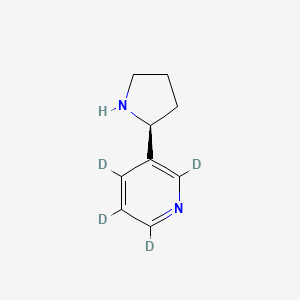

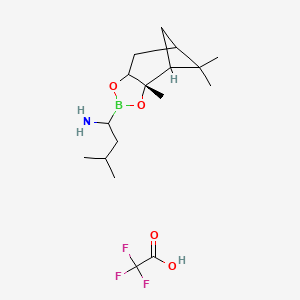
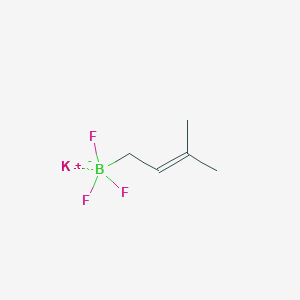
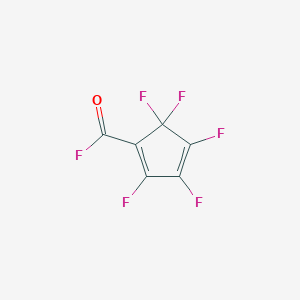
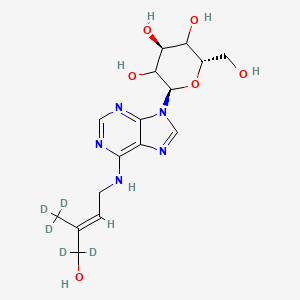
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
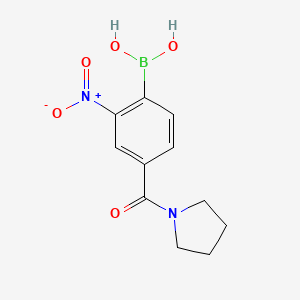
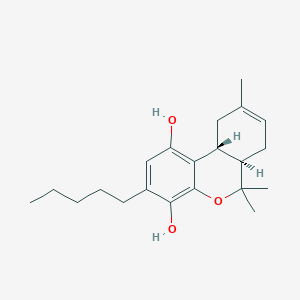
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
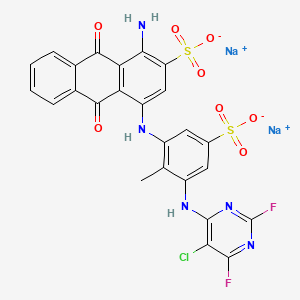
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
